2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide
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Overview
Description
2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylisonicotinamide moiety, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-5-methoxyaniline: Contains a methoxy group and an aniline moiety.
Uniqueness
2-Bromo-5-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)8-5-10(12)13-6-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
OCPPJZKVFLLUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1OC2CC2)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.